AMG131

Catalog No.
S518402
CAS No.
315224-26-1
M.F
C21H12Cl4N2O3S
M. Wt
514.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMG131

CAS Number

315224-26-1

Product Name

AMG131

IUPAC Name

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide

Molecular Formula

C21H12Cl4N2O3S

Molecular Weight

514.2 g/mol

InChI

InChI=1S/C21H12Cl4N2O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15/h1-11,27H

InChI Key

NMRWDFUZLLQSBN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AMG 131, AMG-131, AMG131, INT 131, INT-131, INT131, T 0903131, T 131 cpd, T-0903131, T-131 cpd, T0903131, T131 cpd

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

The exact mass of the compound Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- is 511.93227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AMG131, also known as INT131 (CAS: 315224-26-1), is a highly potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor γ modulator (SPPARM). Unlike traditional full agonists, AMG131 interacts with the PPARγ ligand-binding domain primarily through hydrophobic contacts, bypassing direct hydrogen-bonding with the helix 12 (Tyr473) activation surface. This distinct structural binding mode enables it to uncouple insulin-sensitizing efficacy from the severe adipogenic and fluid-retention liabilities characteristic of classic TZDs. For procurement and assay design, AMG131 serves as the benchmark reference material for SPPARM-mediated pathways, offering exceptional target affinity and a highly specific coregulator recruitment profile that is critical for reproducible metabolic disease modeling and nuclear receptor selectivity screening [1].

Replacing AMG131 with conventional full PPARγ agonists, such as Rosiglitazone or Pioglitazone, fundamentally alters the experimental biological response and compromises assay integrity. Full agonists lock helix 12 into an active conformation, promoting maximal recruitment of coactivators like DRIP205, which drives robust adipocyte differentiation, fluid retention, and weight gain in in vivo models. In contrast, AMG131 acts as a selective modulator, inducing a completely distinct pattern of coregulator association that maintains glucose-lowering efficacy while minimizing adipogenesis. Utilizing a generic full agonist in place of AMG131 will confound assay results in studies specifically targeting the uncoupling of insulin sensitization from cardiovascular and adipogenic side effects, rendering the data irrelevant for next-generation metabolic therapeutic research[1].

Superior PPARγ Binding Affinity for Low-Dose Assay Workflows

In competitive binding assays, AMG131 displaces radiolabeled ligands from PPARγ with a Ki of approximately 10 nM. This represents a roughly 20-fold higher binding affinity compared to the benchmark full agonists Rosiglitazone and Pioglitazone. This high potency allows researchers to utilize significantly lower compound concentrations in cell-based assays, thereby minimizing solvent toxicity and off-target interactions[1].

Evidence DimensionPPARγ Binding Affinity (Ki)
Target Compound Data~10 nM
Comparator Or BaselineRosiglitazone / Pioglitazone (~200 nM)
Quantified Difference~20-fold higher affinity for AMG131
ConditionsIn vitro competitive radioligand binding assay

Higher receptor affinity enables researchers to utilize lower compound concentrations in high-throughput screening, thereby minimizing DMSO solvent toxicity and ensuring cleaner assay reproducibility.

Extreme Selectivity for PPARγ Over Off-Target Nuclear Receptors

AMG131 exhibits greater than 1000-fold selectivity for PPARγ over closely related nuclear receptors, including PPARα and PPARδ. At concentrations up to 10 μM, AMG131 shows no significant binding to PPARα or PPARδ, whereas many dual agonists or less refined modulators exhibit cross-reactivity that complicates mechanistic studies [1].

Evidence DimensionSelectivity Ratio (PPARγ vs. PPARα/δ)
Target Compound Data>1000-fold selectivity (No binding at 10 μM)
Comparator Or BaselineNon-selective or dual PPAR agonists
Quantified DifferenceAbsolute selectivity for PPARγ up to 10 μM
ConditionsIn vitro biochemical receptor binding assays

Absolute target selectivity is critical for procurement in metabolic research, as it guarantees that observed phenotypic changes are exclusively PPARγ-driven without confounding cross-activation of PPARα or PPARδ lipid networks.

Attenuated DRIP205 Coactivator Recruitment for Non-Adipogenic Baselines

Fluorescence resonance energy transfer (FRET) assays demonstrate that AMG131 recruits the coactivator DRIP205—a key driver of adipocyte differentiation—at only 20–25% of the maximal efficacy achieved by full agonists like Rosiglitazone, Pioglitazone, and Troglitazone. This quantified reduction in coactivator recruitment is the molecular basis for AMG131's non-adipogenic profile [1].

Evidence DimensionDRIP205 Coactivator Recruitment Efficacy
Target Compound Data20–25% of maximal efficacy
Comparator Or BaselineRosiglitazone / Pioglitazone (100% maximal efficacy)
Quantified Difference75–80% reduction in DRIP205 recruitment
ConditionsFluorescence resonance energy transfer (FRET) assay

This precise mechanistic quantification provides an indispensable, reproducible baseline for laboratories validating the non-adipogenic behavior of novel SPPARM candidates.

Uncoupling Glucose Tolerance from Weight Gain in In Vivo Models

In Zucker (fa/fa) rat models of type 2 diabetes, a 14-day oral treatment with AMG131 achieved maximal improvements in glucose tolerance comparable to Rosiglitazone. However, AMG131 produced significantly less weight gain, heart and lung weight increases, and plasma volume expansion (hemodilution) compared to the full agonist, proving its utility as a safer in vivo metabolic reference standard [1].

Evidence DimensionIn vivo side effect profile (weight gain, hemodilution)
Target Compound DataMinimal weight gain and plasma volume expansion
Comparator Or BaselineRosiglitazone (Significant weight gain and hemodilution)
Quantified DifferenceEquivalent glucose lowering with markedly reduced adipogenic/edema markers
Conditions14-day oral treatment in Zucker (fa/fa) rats

For in vivo metabolic modeling, utilizing AMG131 prevents the severe confounding variables of cardiovascular stress and fluid retention typical of classic TZDs, ensuring higher reproducibility in long-term animal studies.

Reference Standard for SPPARM Development

Because AMG131 reliably uncouples insulin sensitization from adipogenesis via a distinct helix-12-independent binding mode, it is the premier benchmark compound for screening and validating next-generation Selective PPARγ Modulators (SPPARMs) in drug discovery pipelines [1].

Structural Biology and Crystallography Assays

AMG131's unique hydrophobic interaction with the PPARγ ligand-binding domain makes it an essential co-crystallization ligand for structural biologists mapping non-canonical receptor conformations and corepressor/coactivator binding interfaces [2].

In Vivo Metabolic Disease Modeling

In rodent models of type 2 diabetes and obesity (e.g., Zucker fatty rats, DIO mice), AMG131 is the preferred tool compound for studying glucose homeostasis and insulin signaling without the confounding variables of TZD-induced heart hypertrophy, hemodilution, or severe weight gain [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

513.929324 Da

Monoisotopic Mass

511.932274 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E7ILQ6U50J

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

T131, an orally-administered therapy, is expected to lower blood glucose in type II diabetic patients by improving the body’s ability to respond to insulin. T131 is not structurally related to the thiazolidinedione class of PPARg agonists, which includes Actos and Avandia

Mechanism of Action

T131 is a selective modulator of PPARg (peroxisome proliferator activated receptor gamma), a receptor involved in regulating the body’s ability to respond to insulin. T131 is not structurally related to the thiazolidinedione class of PPARg agonists, which includes Actos and Avandia

Other CAS

315224-26-1

Wikipedia

Amg-131

Dates

Last modified: 07-15-2023
1: DePaoli AM, Higgins LS, Henry RR, Mantzoros C, Dunn FL; INT131-007 Study Group. Can a selective PPARγ modulator improve glycemic control in patients with type 2 diabetes with fewer side effects compared with pioglitazone? Diabetes Care. 2014 Jul;37(7):1918-23. doi: 10.2337/dc13-2480. Epub 2014 Apr 10. PubMed PMID: 24722496.
2: Sahebkar A, Chew GT, Watts GF. New peroxisome proliferator-activated receptor agonists: potential treatments for atherogenic dyslipidemia and non-alcoholic fatty liver disease. Expert Opin Pharmacother. 2014 Mar;15(4):493-503. doi: 10.1517/14656566.2014.876992. Epub 2014 Jan 16. Review. PubMed PMID: 24428677.
3: Taygerly JP, McGee LR, Rubenstein SM, Houze JB, Cushing TD, Li Y, Motani A, Chen JL, Frankmoelle W, Ye G, Learned MR, Jaen J, Miao S, Timmermans PB, Thoolen M, Kearney P, Flygare J, Beckmann H, Weiszmann J, Lindstrom M, Walker N, Liu J, Biermann D, Wang Z, Hagiwara A, Iida T, Aramaki H, Kitao Y, Shinkai H, Furukawa N, Nishiu J, Nakamura M. Discovery of INT131: a selective PPARγ modulator that enhances insulin sensitivity. Bioorg Med Chem. 2013 Feb 15;21(4):979-92. doi: 10.1016/j.bmc.2012.11.058. Epub 2012 Dec 10. PubMed PMID: 23294830.
4: Lee DH, Huang H, Choi K, Mantzoros C, Kim YB. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice. Am J Physiol Endocrinol Metab. 2012 Mar 1;302(5):E552-60. doi: 10.1152/ajpendo.00569.2011. Epub 2012 Jan 3. PubMed PMID: 22215652; PubMed Central PMCID: PMC4116349.
5: Yew T, Toh SA, Millar JS. Selective peroxisome proliferator-activated receptor-γ modulation to reduce cardiovascular risk in patients with insulin resistance. Recent Pat Cardiovasc Drug Discov. 2012 Apr;7(1):33-41. Review. PubMed PMID: 22044303.
6: Croasdell G. American Diabetes Association--70th scientific sessions--research on novel therapeutics: part 1. IDrugs. 2010 Sep;13(9):595-7. PubMed PMID: 20799136.
7: Dunn FL, Higgins LS, Fredrickson J, DePaoli AM; INT131-004 study group. Selective modulation of PPARγ activity can lower plasma glucose without typical thiazolidinedione side-effects in patients with Type 2 diabetes. J Diabetes Complications. 2011 May-Jun;25(3):151-8. doi: 10.1016/j.jdiacomp.2010.06.006. Epub 2010 Aug 23. PubMed PMID: 20739195.
8: Higgins LS, Depaoli AM. Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation. Am J Clin Nutr. 2010 Jan;91(1):267S-272S. doi: 10.3945/ajcn.2009.28449E. Epub 2009 Nov 11. Review. PubMed PMID: 19906796.
9: Kim MK, Chae YN, Kim HS, Choi SH, Son MH, Kim SH, Kim JK, Moon HS, Park SK, Shin YA, Kim JG, Lee CH, Lim JI, Shin CY. PAR-1622 is a selective peroxisome proliferator-activated receptor gamma partial activator with preserved antidiabetic efficacy and broader safety profile for fluid retention. Arch Pharm Res. 2009 May;32(5):721-7. doi: 10.1007/s12272-009-1511-8. Epub 2009 May 27. PubMed PMID: 19471887.
10: Motani A, Wang Z, Weiszmann J, McGee LR, Lee G, Liu Q, Staunton J, Fang Z, Fuentes H, Lindstrom M, Liu J, Biermann DH, Jaen J, Walker NP, Learned RM, Chen JL, Li Y. INT131: a selective modulator of PPAR gamma. J Mol Biol. 2009 Mar 13;386(5):1301-11. PubMed PMID: 19452630.
11: Kintscher U, Goebel M. INT-131, a PPARgamma agonist for the treatment of type 2 diabetes. Curr Opin Investig Drugs. 2009 Apr;10(4):381-7. Review. PubMed PMID: 19337960.

Explore Compound Types